1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone
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Overview
Description
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone is a bicyclic organic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone typically involves the reaction of 3-Azabicyclo(3.2.2)nonane with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid .
Scientific Research Applications
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those with antiprotozoal and antiplasmodial activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo(3.2.2)nonane: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
3-Azabicyclo(3.3.1)nonane: Another bicyclic compound with a different ring size, affecting its reactivity and applications.
Uniqueness
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1132-20-3 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H16ClNO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2 |
InChI Key |
OZKJSYJSHRYFEH-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)C(=O)CCl |
Canonical SMILES |
C1CC2CCC1CN(C2)C(=O)CCl |
1132-20-3 | |
Synonyms |
3-(Chloroacetyl)-3-azabicyclo[3.2.2]nonane |
Origin of Product |
United States |
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